1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is a complex organic compound known for its diverse applications in scientific research. This compound features a tert-butylphenoxy group, a pyridinyl-substituted piperazine, and a propanol backbone, making it a molecule of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of 4-tert-butylphenol, which is then reacted with epichlorohydrin to form 1-(4-tert-butylphenoxy)-2,3-epoxypropane. This intermediate is subsequently reacted with 4-(pyridin-2-yl)piperazine under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperazine ring or the phenoxy group.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products: The major products depend on the specific reaction conditions but can include ketones, reduced piperazine derivatives, and substituted phenoxy compounds.
Scientific Research Applications
1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol has several applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyridinyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This can influence various signaling pathways, leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
1-(4-Tert-butylphenoxy)-3-(4-morpholinyl)propan-2-ol: Similar structure but with a morpholine ring instead of a piperazine.
1-(4-Tert-butylphenoxy)-3-(4-piperidinyl)propan-2-ol: Contains a piperidine ring, offering different pharmacological properties.
Uniqueness: 1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol is unique due to the presence of both the tert-butylphenoxy and pyridinyl-piperazine groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H31N3O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H31N3O2/c1-22(2,3)18-7-9-20(10-8-18)27-17-19(26)16-24-12-14-25(15-13-24)21-6-4-5-11-23-21/h4-11,19,26H,12-17H2,1-3H3 |
InChI Key |
HKNITVNQDDYZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O |
Origin of Product |
United States |
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